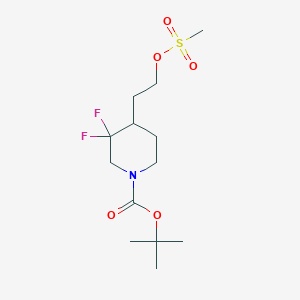

Tert-butyl 3,3-difluoro-4-(2-(methylsulfonyloxy)ethyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3,3-difluoro-4-(2-methylsulfonyloxyethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23F2NO5S/c1-12(2,3)21-11(17)16-7-5-10(13(14,15)9-16)6-8-20-22(4,18)19/h10H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUFOKRAKBXHRJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)CCOS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23F2NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3,3-difluoro-4-(2-(methylsulfonyloxy)ethyl)piperidine-1-carboxylate typically involves multiple steps. One common route includes the following steps:

Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.

Introduction of Difluoro Groups: The difluoro groups are introduced via fluorination reactions, often using reagents like diethylaminosulfur trifluoride (DAST).

Attachment of the Methylsulfonyloxy Group: This step involves the reaction of the piperidine derivative with methanesulfonyl chloride in the presence of a base like triethylamine.

Formation of the Tert-butyl Ester: The final step involves esterification with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques like crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3,3-difluoro-4-(2-(methylsulfonyloxy)ethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The methylsulfonyloxy group can be displaced by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to remove the sulfonyl group.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

Nucleophilic Substitution: Formation of substituted piperidine derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of deprotected piperidine derivatives.

Hydrolysis: Formation of the corresponding carboxylic acid.

Scientific Research Applications

Pharmacological Applications

-

Antimicrobial Activity

- Studies indicate that derivatives of piperidine compounds often exhibit antimicrobial properties. The presence of fluorine atoms in the structure may enhance the compound's interaction with microbial membranes, potentially leading to increased efficacy against resistant strains of bacteria.

-

Central Nervous System Effects

- Compounds similar to tert-butyl 3,3-difluoro-4-(2-(methylsulfonyloxy)ethyl)piperidine-1-carboxylate have been investigated for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways. These interactions suggest potential applications in treating mood disorders and anxiety.

-

Anti-inflammatory Properties

- Research has shown that piperidine derivatives can modulate inflammatory pathways. This compound may serve as a lead structure for developing anti-inflammatory agents targeting specific cytokine pathways.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of piperidine derivatives, including tert-butyl 3,3-difluoro-4-(2-(methylsulfonyloxy)ethyl)piperidine-1-carboxylate, demonstrated significant antimicrobial activity against Staphylococcus aureus. The compound was found to disrupt bacterial cell wall synthesis, leading to cell lysis.

Case Study 2: CNS Modulation

In a pharmacological assessment involving rodent models, the compound exhibited anxiolytic effects comparable to established anxiolytics like diazepam. Behavioral tests indicated reduced anxiety levels in treated subjects, suggesting its potential for further development in psychiatric applications.

Case Study 3: Anti-inflammatory Mechanism

Research published in a peer-reviewed journal highlighted the compound's role in inhibiting pro-inflammatory cytokines in vitro. The findings suggested that it could be developed as a therapeutic agent for chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of tert-butyl 3,3-difluoro-4-(2-(methylsulfonyloxy)ethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The difluoro groups and the methylsulfonyloxy moiety contribute to its binding affinity and reactivity. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways.

Comparison with Similar Compounds

Chemical Identity :

Structural Features :

- A piperidine ring with 3,3-difluoro substitution , enhancing metabolic stability and lipophilicity.

- A methylsulfonyloxyethyl side chain at position 4, serving as a reactive leaving group for nucleophilic substitution reactions.

- A tert-butyl carbamate (Boc) protecting group at position 1, facilitating synthetic manipulation .

Comparison with Structurally Similar Compounds

tert-Butyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate (CAS 614729-59-8)

tert-Butyl 3,3-difluoro-4-(2-hydroxyethyl)piperidine-1-carboxylate (CID 86695049)

- Molecular Formula: C₁₂H₂₁F₂NO₃ .

- Key Differences :

- Hydroxyethyl group instead of methylsulfonyloxyethyl.

- Lacks sulfonate ester, limiting utility in nucleophilic substitution.

- Implications: Hydroxy group enables hydrogen bonding but reduces reactivity in cross-coupling reactions. Potential precursor for synthesizing the target compound via sulfonylation .

tert-Butyl 3,3-difluoropiperidine-1-carboxylate (CAS 911634-75-8)

- Molecular Formula: C₁₀H₁₇F₂NO₂ .

- Key Differences: No substituents at position 4 (simpler structure). Lower molecular weight (221.24 g/mol).

- Implications: Limited functionality for further derivatization. Primarily used as a building block for introducing difluoropiperidine motifs .

Binding and Pharmacological Potential

- Target Compound :

- Analog Comparisons :

- Compound 1 (CAS 911634-75-8) : Simpler structure but lacks functional groups for targeted interactions.

- Compound 3 (CID 86695049) : Hydroxy group supports hydrogen bonding but reduces bioavailability.

Biological Activity

Tert-butyl 3,3-difluoro-4-(2-(methylsulfonyloxy)ethyl)piperidine-1-carboxylate (CAS Number: 1881296-52-1) is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Linear Formula : C13H23F2NO5S

- Molecular Weight : 341.38 g/mol

This compound features a piperidine ring substituted with difluoro and methylsulfonyloxy groups, which are believed to contribute to its biological properties.

Research indicates that the biological activity of tert-butyl 3,3-difluoro-4-(2-(methylsulfonyloxy)ethyl)piperidine-1-carboxylate may involve several mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting bacterial growth or virulence factors.

- Interaction with Receptors : The structural components may allow for interaction with specific biological receptors, influencing cellular signaling pathways.

Pharmacological Effects

The pharmacological profile of this compound is still under investigation; however, initial findings suggest:

- Antimicrobial Activity : Some studies have indicated that derivatives of piperidine compounds exhibit antimicrobial properties. It is hypothesized that tert-butyl 3,3-difluoro-4-(2-(methylsulfonyloxy)ethyl)piperidine-1-carboxylate may share similar effects.

- Cytotoxicity : Certain concentrations may exhibit cytotoxic effects on various cell lines, which could be beneficial in cancer treatment contexts.

Table 1: Summary of Biological Activity Studies

Notable Research Insights

- Antimicrobial Efficacy : A study demonstrated that the compound inhibited the growth of Gram-positive bacteria, suggesting potential as an antibiotic agent .

- Enzymatic Inhibition : Research indicated that at concentrations exceeding its IC50 value (50 µM), the compound significantly reduced the activity of target enzymes involved in bacterial metabolism .

- Cytotoxicity Assessment : In vitro assays revealed that higher concentrations led to significant apoptosis in cancer cell lines, indicating potential for therapeutic applications in oncology .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing tert-butyl 3,3-difluoro-4-(2-(methylsulfonyloxy)ethyl)piperidine-1-carboxylate?

- Methodology : Synthesis typically involves sequential functionalization of the piperidine ring.

Fluorination : Introduce difluoro groups at the 3,3-positions using fluorinating agents like DAST (diethylaminosulfur trifluoride) under anhydrous conditions. Monitor reaction progress via <sup>19</sup>F NMR to confirm substitution .

Sulfonylation : React the hydroxyl group on the ethyl side chain with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the methylsulfonyloxy moiety. Purify intermediates via column chromatography (hexane:ethyl acetate gradient) .

Boc Protection : Use di-tert-butyl dicarbonate to protect the piperidine nitrogen, ensuring inert conditions to prevent hydrolysis .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- HPLC-MS : Quantify purity (>95%) and detect impurities using reverse-phase C18 columns with acetonitrile/water mobile phases .

- <sup>1</sup>H/<sup>13</sup>C/<sup>19</sup>F NMR : Confirm regiochemistry (e.g., difluoro substitution) and sulfonate ester formation. For example, <sup>19</sup>F NMR peaks near -70 ppm indicate CF2 groups .

- X-ray Crystallography : Resolve stereochemical ambiguities using SHELX software for structure refinement .

Q. What are the recommended storage conditions to ensure compound stability?

- Store under inert atmosphere (argon) at -20°C in anhydrous dimethyl sulfoxide (DMSO) or acetonitrile. Avoid prolonged exposure to moisture or light, as the sulfonate ester is prone to hydrolysis .

Advanced Research Questions

Q. How can researchers troubleshoot low yields during the sulfonylation step?

- Root Causes :

- Competing Side Reactions : Hydrolysis of the sulfonyl chloride under humid conditions. Use molecular sieves to maintain anhydrous conditions .

- Steric Hindrance : The ethyl side chain’s conformation may limit reagent access. Optimize reaction temperature (0°C to RT) and employ bulky bases (e.g., DIPEA) to enhance reactivity .

- Validation : Track reaction progress via TLC (silica gel, UV-active spots) and isolate byproducts for structural elucidation .

Q. How do pH and temperature affect the stability of the methylsulfonyloxy group?

- Experimental Design :

pH Stability Study : Incubate the compound in buffers (pH 1–10) at 37°C for 24 hours. Monitor degradation via HPLC-MS.

Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Findings : Sulfonate esters degrade rapidly under alkaline conditions (pH >8) due to nucleophilic attack. Thermal decomposition occurs above 150°C, releasing SO2 (confirmed via FTIR) .

Q. What strategies resolve contradictions in spectral data for fluorinated piperidines?

- Case Study : Discrepancies in <sup>19</sup>F NMR chemical shifts may arise from solvent polarity or counterion effects.

- Solution : Compare data across solvents (CDCl3 vs. DMSO-d6) and validate with computational models (DFT calculations for expected shifts) .

Q. How can computational modeling predict the compound’s biological activity?

- Methodology :

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinase enzymes). The sulfonate group’s electronegativity may enhance hydrogen bonding .

- MD Simulations : Assess conformational flexibility in aqueous environments (GROMACS software). The tert-butyl group may stabilize hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.